molecular formula C21H17NO4S2 B2698397 (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid CAS No. 326888-48-6

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid

Cat. No.: B2698397
CAS No.: 326888-48-6
M. Wt: 411.49
InChI Key: HSPPBCOQOOMBEU-LSDHQDQOSA-N
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Description

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety, a phenyl group, and a tosylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tosylimino Intermediate: The reaction begins with the formation of a tosylimino intermediate. This is achieved by reacting tosyl chloride with an amine to form the tosylimino group.

    Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the tosylimino intermediate with a thiol compound.

    Coupling with Benzoic Acid: Finally, the thioether intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the tosylimino group to an amine.

    Substitution: The phenyl and tosylimino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for therapeutic applications. Its structural features could be optimized to enhance efficacy and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((phenyl(imino)methyl)thio)benzoic acid: Lacks the tosyl group, which may affect its reactivity and biological activity.

    (E)-2-((phenyl(tosylimino)methyl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    (E)-2-((phenyl(tosylimino)methyl)thio)benzonitrile: Contains a nitrile group, which could influence its chemical properties and applications.

Uniqueness

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid is unique due to the presence of both the tosylimino and thioether groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S2/c1-15-11-13-17(14-12-15)28(25,26)22-20(16-7-3-2-4-8-16)27-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3,(H,23,24)/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPBCOQOOMBEU-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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